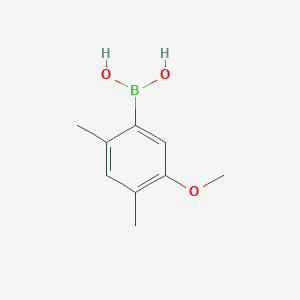
5,8-Dibromo-1,2,3,4-tetrahydroquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Dibromo-1,2,3,4-tetrahydroquinoxaline: is a chemical compound with the molecular formula C8H8Br2N2 and a molecular weight of 291.97 g/mol It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dibromo-1,2,3,4-tetrahydroquinoxaline typically involves the bromination of 1,2,3,4-tetrahydroquinoxaline. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 5,8-Dibromo-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The tetrahydroquinoxaline ring can be oxidized to form quinoxaline derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the tetrahydroquinoxaline ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include various substituted quinoxalines depending on the nucleophile used.
Oxidation Reactions: Products include quinoxaline and its derivatives.
Reduction Reactions: Products include debrominated tetrahydroquinoxaline and other reduced forms.
科学研究应用
Chemistry: 5,8-Dibromo-1,2,3,4-tetrahydroquinoxaline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various quinoxaline derivatives, which are important in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of quinoxaline derivatives.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments .
作用机制
The mechanism of action of 5,8-Dibromo-1,2,3,4-tetrahydroquinoxaline is primarily related to its ability to interact with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
- 5,8-Dichloro-1,2,3,4-tetrahydroquinoxaline
- 5,8-Difluoro-1,2,3,4-tetrahydroquinoxaline
- 5,8-Diiodo-1,2,3,4-tetrahydroquinoxaline
Comparison: Compared to its analogs, 5,8-Dibromo-1,2,3,4-tetrahydroquinoxaline exhibits unique reactivity due to the presence of bromine atoms. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis. Its unique properties make it suitable for specific applications in chemical research and industrial processes .
属性
分子式 |
C8H8Br2N2 |
|---|---|
分子量 |
291.97 g/mol |
IUPAC 名称 |
5,8-dibromo-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C8H8Br2N2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-2,11-12H,3-4H2 |
InChI 键 |
HQVCAXNJFZRBNB-UHFFFAOYSA-N |
规范 SMILES |
C1CNC2=C(C=CC(=C2N1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



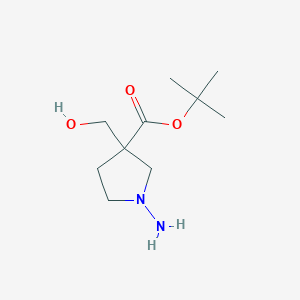
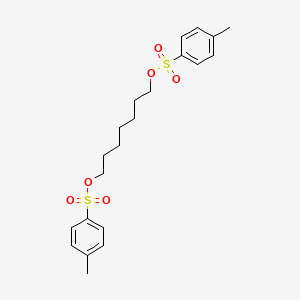
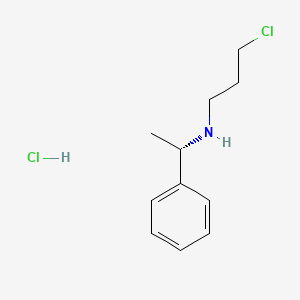
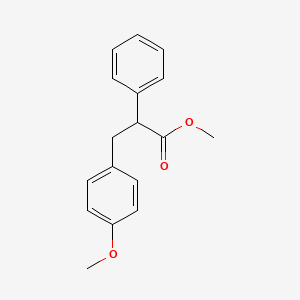
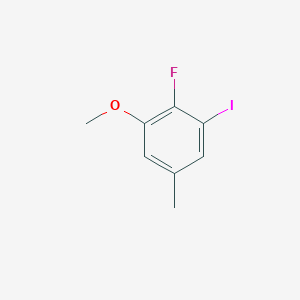

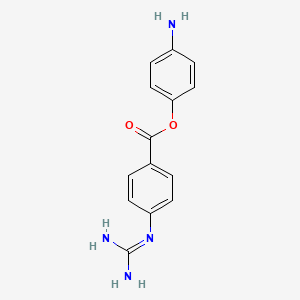

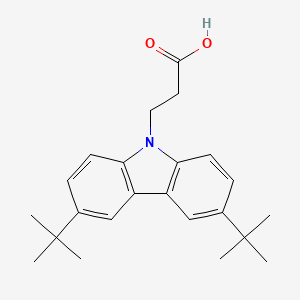

![n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide](/img/structure/B14015151.png)

